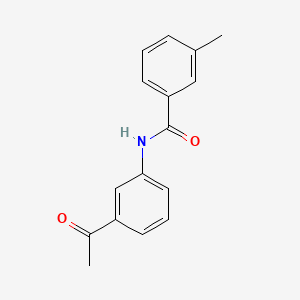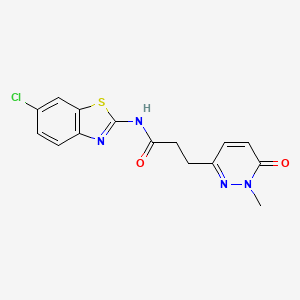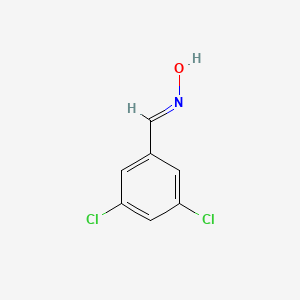
3,5-Dichlorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldehyde where the aldehyde group is converted to an oxime group, and the benzene ring is substituted with chlorine atoms at the 3 and 5 positions.
Mecanismo De Acción
. The parent compound, 3,5-Dichlorobenzaldehyde, has a molecular weight of 175.012 .
Oximes, in general, are used in organic chemistry as protective groups for carbonyl groups and also as reagents in the preparation of amines . The specific roles and interactions of “3,5-Dichlorobenzaldehyde oxime” would depend on the context in which it is used, such as the type of reaction or the other compounds present.
Análisis Bioquímico
Biochemical Properties
. They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds. The nature of these interactions can vary widely, depending on the specific structure and properties of the oxime and the biomolecule it interacts with .
Cellular Effects
Some oximes have been found to display toxic effects on a cellular level . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This reaction is essentially irreversible, leading to the formation of an oxime and water . The oxime can then interact with other biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3,5-Dichlorobenzaldehyde oxime in laboratory settings. Some 2,6-dichlorinated benzene derivatives, which include this compound, have been identified as toxicants in olfactory mucosal toxicity screening .
Metabolic Pathways
Oximes are known to play key roles in plant general and specialized metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent under reflux conditions for a few hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may involve additional steps for purification, such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,5-dichlorobenzonitrile.
Reduction: Formation of 3,5-dichloroaniline.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dichlorobenzaldehyde oxime has several applications in scientific research:
Comparación Con Compuestos Similares
- 2,4-Dichlorobenzaldehyde oxime
- 3,4-Dichlorobenzaldehyde oxime
- 2,6-Dichlorobenzaldehyde oxime
Comparison: 3,5-Dichlorobenzaldehyde oxime is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical behavior in reactions .
Propiedades
IUPAC Name |
(NE)-N-[(3,5-dichlorophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZFLLLFEIZFGB-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
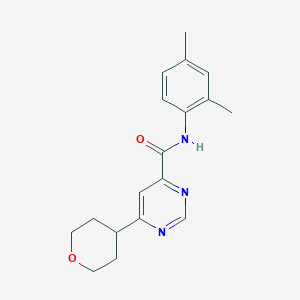

![1-(2,4-dimethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2962273.png)
![2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2962275.png)
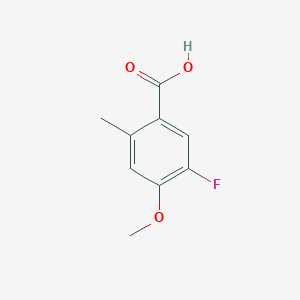
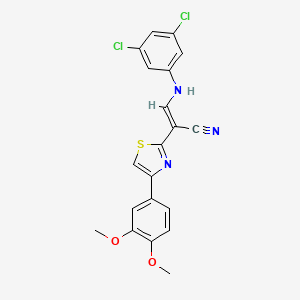
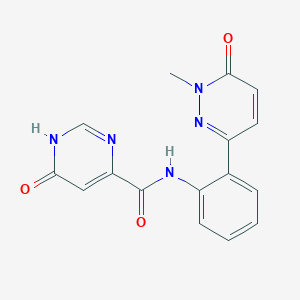
![2-[(3-fluoro-4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2962283.png)

![Ethyl 2-{[(methylthio)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2962286.png)
![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2962288.png)
